1,3-Dihydro-2H-isoindole-2-carbonitrile
Description
Historical Context and Evolution of Isoindole Chemistry
The chemistry of isoindoles, isomers of the more common indoles, has a rich and challenging history. rsc.org Known for over a century, the parent isoindole is a relatively unstable 10π-heteroaromatic system, a characteristic that long hampered its isolation and study. chemicalbook.com Early research in this area was often marked by the difficulty in preparing and handling these reactive molecules, which readily undergo dimerization or oxidation. sigmaaldrich.com
The development of synthetic methodologies to stabilize the isoindole core has been a significant focus of research. Key strategies have included the introduction of bulky substituents at the nitrogen atom or electron-withdrawing groups on the carbocyclic ring. chemicalbook.com The fully reduced and more stable isoindoline (B1297411) (2,3-dihydro-1H-isoindole) scaffold provided a more accessible platform for chemical exploration. This has led to a vast and diverse chemistry of N-substituted isoindolines, which serve as precursors to the aromatic isoindoles or as valuable compounds in their own right.
Significance of the Isoindole Scaffold in Contemporary Organic Synthesis Research
The isoindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. This has led to the development of numerous isoindole-based therapeutic agents. A prominent example is the phthalimide (B116566) group of drugs, which are derivatives of isoindole-1,3-dione. These compounds have shown a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.
Beyond pharmaceuticals, isoindole derivatives are integral to materials science. They form the core of phthalocyanine (B1677752) and other synthetic pigments, valued for their intense colors and stability. rsc.org The unique electronic properties of the isoindole ring system also make it a target for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). nih.gov In organic synthesis, isoindoles are valuable intermediates, particularly in Diels-Alder reactions where they can act as dienes to construct complex polycyclic systems. sigmaaldrich.com
Structural Framework and Nomenclature Considerations for N-Cyanoisoindoline Systems
The subject of this article, 1,3-Dihydro-2H-isoindole-2-carbonitrile, belongs to the class of N-substituted isoindolines. The nomenclature "1,3-Dihydro-2H-isoindole" specifies the reduced form of isoindole, also known as isoindoline. The "2-carbonitrile" indicates the presence of a cyano (-C≡N) group attached to the nitrogen atom of the heterocyclic ring.
The isoindoline core consists of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring. The numbering of the isoindole system begins at one of the carbons of the five-membered ring and proceeds around the ring. The nitrogen atom is designated as position 2.
The introduction of a cyano group directly onto the nitrogen atom (an N-cyano derivative) is a relatively less common substitution compared to N-alkyl, N-aryl, or N-acyl groups. The strong electron-withdrawing nature of the cyano group is expected to significantly influence the chemical and physical properties of the isoindoline ring.
Overview of Research Trajectories for this compound and Related N-Substituted Isoindoline Carbonitriles
While specific research on this compound is not extensively documented, the research trajectories for N-substituted isoindolines, in general, provide a framework for its potential areas of investigation. The synthesis of such compounds is a primary focus, with researchers continually seeking more efficient and versatile methods.
The biological evaluation of novel N-substituted isoindolines is a major research avenue. Given the broad spectrum of activities observed for other isoindoline derivatives, it is plausible that N-cyanoisoindolines could be investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The unique electronic properties imparted by the N-cyano group could lead to novel interactions with biological targets.
In the realm of synthetic chemistry, the N-cyano group can be a versatile functional handle. It can potentially be transformed into other nitrogen-containing functional groups, such as amines or amides, providing a pathway to a wider range of isoindoline derivatives. Furthermore, the reactivity of the isoindoline ring itself, as influenced by the N-cyano substituent, could be explored in various chemical transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroisoindole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-7-11-5-8-3-1-2-4-9(8)6-11/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKNSBXBRVGCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498747 | |
| Record name | 1,3-Dihydro-2H-isoindole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69367-01-7 | |
| Record name | 1,3-Dihydro-2H-isoindole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 1,3 Dihydro 2h Isoindole 2 Carbonitrile and Analogous N Cyanoisoindolines
De Novo Synthesis of the 1,3-Dihydro-2H-isoindole Core
The foundational step in producing N-cyanoisoindolines is the construction of the isoindoline (B1297411) nucleus itself. This can be achieved through various ring-closure reactions starting from appropriately substituted benzene (B151609) precursors or via modern metal-catalyzed routes.
A primary strategy for building the isoindoline ring involves the cyclization of ortho-disubstituted benzene derivatives, where the two substituents are manipulated to form the five-membered nitrogen-containing ring.
Intramolecular cyclization is a direct method for forming the isoindoline ring from a linear precursor containing both the nitrogen nucleophile and a reactive electrophilic site. One prominent approach within this category is acid-catalyzed intramolecular hydroamination. beilstein-journals.org This method utilizes 2-alkenylarylethylamine derivatives, which upon treatment with a strong acid like triflic acid or sulfuric acid, undergo cyclization. beilstein-journals.org The reaction proceeds through the protonation of the alkene, generating a benzylic carbenium ion that is subsequently trapped by the pendant amine nitrogen to form the isoindoline ring. beilstein-journals.org This pathway is efficient and environmentally friendly, avoiding significant byproducts. beilstein-journals.org
Another approach involves the reaction of α,α′-dibromo-o-xylene with various primary amines in a basic medium. The use of 1,4-dioxane (B91453) as a solvent with sodium hydroxide (B78521) as the base facilitates an efficient reaction under ambient conditions to produce N-substituted isoindolines in excellent yields. scispace.com
Table 1: Examples of Intramolecular Cyclization for Isoindoline Synthesis
| Starting Material | Reagent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Styrylethylamine derivative | Triflic Acid | N-Substituted Isoindoline | High | beilstein-journals.org |
| α,α′-Dibromo-o-xylene and Primary Amine | Sodium Hydroxide in 1,4-Dioxane | N-Substituted Isoindoline | Excellent | scispace.com |
| 2-Alkenylarylethylamine | Sulfuric Acid | N-Substituted Isoindoline | Good | beilstein-journals.org |
Once the N-substituted or unsubstituted isoindoline core is formed, it can be converted to 1,3-Dihydro-2H-isoindole-2-carbonitrile via reaction with cyanogen (B1215507) bromide. organic-chemistry.org
Phthalic anhydride (B1165640) and its derivatives are common and versatile starting materials for the synthesis of isoindoline-related structures, particularly phthalimides (1,3-dihydro-2H-isoindole-1,3-diones). nih.govmdpi.com The reaction typically involves the condensation of phthalic anhydride with a primary amine or ammonia (B1221849) source. mdpi.comresearchgate.net For instance, heating phthalic anhydride with aqueous ammonia yields phthalimide (B116566) with 95–97% efficiency. mdpi.com
These phthalimide products are important analogs and can serve as precursors to the isoindoline core. The reduction of the two imide carbonyl groups is required to form the isoindoline ring. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is commonly used for this transformation. mdpi.com This two-step process—condensation to form the phthalimide followed by reduction—provides a reliable route to the isoindoline skeleton. mdpi.com
Table 2: Synthesis of Isoindoline Precursors from Phthalic Anhydride
| Reactant 1 | Reactant 2 | Intermediate Product | Subsequent Reaction | Final Product Core | Reference |
|---|---|---|---|---|---|
| Phthalic Anhydride | N,N-dimethylethylenediamine | N-alkylated phthalimide | Reduction with LiAlH₄ | N-Substituted Isoindoline | mdpi.com |
| Phthalic Anhydride | Ammonia | Phthalimide | Reduction with LiAlH₄ | Isoindoline | mdpi.com |
| N-Phthaloyl-L-glutamic anhydride | Amino acid benzyl (B1604629) esters | Ammonolyzed intermediate | Hydrogenation | Thalidomide derivatives | nih.gov |
The resulting isoindoline can then be N-cyanated to produce the target compound. organic-chemistry.org
o-Phthaldehyde is another key ortho-disubstituted benzene precursor for isoindoline synthesis. In the presence of an amine and a cyanide source, o-phthaldehyde can undergo a cyclization reaction. An efficient, potassium carbonate-catalyzed tandem reaction of 2-cyanobenzaldehyde (B126161) (a derivative of o-phthaldehyde) with active methylene (B1212753) compounds leads to 3-substituted isoindolinones. researchgate.net
Furthermore, a well-known three-component reaction involves the condensation of o-phthaldehyde, a primary amine, and a nucleophile. While often used to create fluorescent isoindoles, modifications of this approach can lead to the isoindoline core. The initial step is the formation of an imine from the aldehyde and amine, which then undergoes cyclization. Subsequent reduction of the resulting isoindole or isoindolinone intermediate yields the desired isoindoline structure.
The isoindoline core synthesized through these methods can then be subjected to N-cyanation to afford this compound. organic-chemistry.org
Transition metal catalysis offers powerful and efficient methods for constructing the isoindoline ring system, often with high atom economy and functional group tolerance. nih.gov These reactions include C-H activation, cross-coupling, and cyclization cascades. nih.gov
Palladium, copper, and rhodium are frequently employed catalysts in these synthetic strategies. nih.gov For example, palladium-catalyzed intramolecular C-H amidation can be used to synthesize isoindolinones from 2-benzyl-N-mesylbenzamides without the need for stoichiometric oxidants. nih.gov Similarly, copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient route to various isoindolinones. These isoindolinone products can then be reduced to the corresponding isoindolines.
Table 3: Overview of Metal-Catalyzed Isoindolinone Synthesis
| Precursor | Catalyst System | Product Type | Reference |
|---|---|---|---|
| N-Substituted Benzamides | Transition Metal Catalyst | Isoindolinone | nih.gov |
| 2-Benzyl-N-mesylbenzamides | Pd/C | Isoindolinone | nih.gov |
| 2-Alkyl-N-substituted benzamides | Copper Catalyst | Isoindolinone | nih.gov |
Following the synthesis and subsequent reduction of the isoindolinone to an isoindoline, the N-cyano group can be introduced. organic-chemistry.org
While many metal-catalyzed routes build the heterocyclic ring, some are used to modify it. A notable example is the palladium-catalyzed formate (B1220265) reduction of substituted isoindolines. This reaction, however, does not create the isoindoline core but rather reduces the benzene ring portion of the molecule. Substituted isoindolines, when treated with a palladium catalyst and a formate salt (which acts as a hydride source), can be reduced to form 4,5,6,7-tetrahydro-2H-isoindoles. The success of this reaction is dependent on the substituents present on the aromatic ring. Alkyl-substituted isoindolines are readily reduced, whereas those with electron-withdrawing or certain electron-donating groups may be inert or undergo only partial reduction. This method is significant for creating partially saturated isoindoline analogs rather than the aromatic core itself.
Metal-Catalyzed Synthetic Routes to Isoindole and Isoindoline Frameworks
Rhodium-Catalyzed Intermolecular Condensation Reactions
Rhodium catalysis has emerged as a powerful tool in the synthesis of isoindoline cores. While direct intermolecular condensation reactions leading to the simple 1,3-dihydro-2H-isoindole are not extensively documented for this specific purpose, rhodium-catalyzed processes for the synthesis of related isoindolinones are well-established and provide a foundational strategy. These methods often involve C-H activation and annulation of benzamides with various coupling partners. For instance, rhodium complexes like [{RhCl2Cp*}2] have been effectively used to catalyze the annulation of N-benzoylsulfonamides with olefins and diazoacetates to produce a range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov The isoindolinone products from such reactions can then, in principle, be reduced to the corresponding isoindoline, which is a direct precursor for the introduction of the N-cyano group.
A general representation of this rhodium-catalyzed isoindolinone synthesis is depicted below:

Introduction of the Carbonitrile Functionality onto the 1,3-Dihydro-2H-isoindole Nucleus
Once the 1,3-dihydro-2H-isoindole (isoindoline) nucleus is obtained, the carbonitrile group can be introduced at the nitrogen atom through several methods.
Direct Cyanation Strategies
A direct and efficient method for the N-cyanation of secondary amines involves the use of trimethylsilyl (B98337) cyanide (TMSCN) in the presence of an oxidizing agent. While not specifically detailed for isoindoline in the reviewed literature, a general and operationally simple method for the electrophilic cyanation of secondary amines has been developed using TMSCN and household bleach (NaClO). This reaction proceeds through the in situ generation of an electrophilic cyanating species, likely cyanogen chloride (ClCN), which then reacts with the secondary amine nucleophile. Given that isoindoline is a secondary amine, this method presents a viable route to this compound.
The general reaction is as follows:

This oxidative N-cyanation offers a safer alternative to the use of highly toxic cyanogen halides.
An alternative strategy involves the synthesis of a nitrile-substituted isoindoline derivative starting from a lactam precursor. A multi-step synthesis has been described for the preparation of isoindoline-1-carboxylic acid derivatives that involves the formation of a nitrile intermediate. In this process, an N-protected isoindolin-1-one (B1195906) (a lactam) is first reduced with a reagent such as diisobutylaluminium hydride (DIBAL-H) to form an intermediate hemiaminal. This hemiaminal is then converted to a more stable methoxyaminal. Subsequent treatment with trimethylsilyl cyanide in the presence of a Lewis acid like boron trifluoride etherate yields the corresponding α-aminonitrile. While this method introduces a nitrile at the C1 position, it demonstrates a key transformation from a lactam that could be adapted. A hypothetical route to the N-cyano compound could involve the reduction of the lactam to the amine, followed by N-cyanation as described previously.
A summary of the formation of an α-aminonitrile from an N-acyl lactam is presented in the following table:
| Step | Reactants | Reagents | Product |
| 1 | N-Boc-isoindolin-1-one | Diisobutylaluminium hydride (DIBAL-H) | Intermediate hemiaminal |
| 2 | Intermediate hemiaminal | Methanol | Intermediate methoxyaminal |
| 3 | Intermediate methoxyaminal | Trimethylsilyl cyanide (TMSCN), Boron trifluoride etherate (BF3·OEt2) | N-Boc-isoindoline-1-carbonitrile |
Modifications of Existing N-Substituents to a Carbonitrile
For isoindolines that already bear an N-substituent, a classic method for introducing a cyano group is the von Braun reaction . This reaction involves the treatment of a tertiary amine with cyanogen bromide (BrCN). The reaction proceeds by nucleophilic attack of the amine on the cyanogen bromide, followed by nucleophilic substitution by the bromide ion on one of the N-alkyl groups, resulting in an N-dealkylation and the formation of a disubstituted cyanamide (B42294).
If an N-alkylisoindoline is used as the starting material, the von Braun reaction can be employed to cleave the N-alkyl group and introduce the cyano functionality, yielding this compound. The choice of the N-alkyl group can influence the selectivity of the cleavage.
A general scheme for the von Braun reaction on an N-alkylisoindoline is as follows:

It is important to note that due to the high toxicity of cyanogen bromide, alternative, safer cyanating agents are often sought in modern synthetic chemistry.
Derivatization of the 1,3-Dihydro-2H-isoindole Skeleton to Afford Carbonitrile Analogues
The synthesis of carbonitrile analogues of this compound can be achieved by introducing cyano groups onto the aromatic ring of the isoindoline skeleton. This can be accomplished either by starting with a pre-functionalized aromatic precursor or by performing electrophilic aromatic substitution on the isoindoline ring itself.
For instance, a substituted α,α'-dihalo-o-xylene bearing a cyano group on the aromatic ring could be condensed with a primary amine to construct the cyanated isoindoline core directly. Alternatively, functional groups on the isoindoline ring, such as a bromo substituent, could be converted to a nitrile via transition-metal-catalyzed cyanation reactions, for example, using palladium or copper catalysts with a cyanide source like zinc cyanide or potassium cyanide. The specific conditions for such transformations would need to be carefully optimized to ensure compatibility with the isoindoline nitrogen.
An illustrative example of creating a carbonitrile analogue through modification of the aromatic ring is shown below:

This approach allows for the synthesis of a diverse range of carbonitrile analogues with substitution patterns tailored for specific applications.
Stereoselective Synthesis and Chiral Resolution of Isoindoline Carboxylic Acid Precursors
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific enantiomer. mdpi.comtcichemicals.com Consequently, the development of methods for the asymmetric synthesis of isoindoline precursors, such as isoindoline carboxylic acids, is of significant importance. These chiral precursors can then be converted to the target N-cyanoisoindoline while retaining stereochemical integrity. The two primary approaches to obtaining enantiomerically pure compounds are direct asymmetric synthesis and the resolution of racemic mixtures. wikipedia.org
Stereoselective Synthesis: Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved using chiral catalysts or chiral auxiliaries. For instance, a synergistic approach using palladium and Brønsted acid catalysis enables the diastereoselective cyclization of chiral sulfinamides to produce chiral isoindolines with high diastereoselectivity. organic-chemistry.org The tert-butylsulfinamide group often serves as an effective chiral auxiliary in asymmetric synthesis. tcichemicals.comacs.org Another powerful method is the palladium-catalyzed intramolecular α-arylation of α-amino acid esters, which can be finely tuned to selectively produce either chiral isoindoline-1-carboxylic acid esters or their unsaturated isoindole counterparts by slightly modifying the reaction conditions. nih.gov
Chiral Resolution: When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution can be employed to separate them. wikipedia.org The most common method involves reacting the racemic mixture, such as a racemic isoindoline carboxylic acid, with a single enantiomer of a chiral resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed, yielding the individual, enantiomerically pure acids. wikipedia.org Common resolving agents for acidic compounds include chiral amines like brucine (B1667951) or cinchotoxine. wikipedia.org While effective, a major drawback of resolution is that a maximum of 50% of the starting material can be converted to the desired enantiomer in a single pass. wikipedia.org
| Approach | Description | Key Reagents/Techniques | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Asymmetric Synthesis | Direct synthesis of a specific enantiomer or diastereomer. | Chiral catalysts (e.g., Pd complexes with chiral ligands), chiral auxiliaries (e.g., sulfinamides). | High potential yield for the desired stereoisomer. | Requires development of specific chiral methods; catalysts/auxiliaries can be expensive. | organic-chemistry.orgacs.org |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral resolving agents (e.g., tartaric acid, brucine) to form diastereomeric salts; fractional crystallization. | Utilizes well-established, classical techniques. | Theoretically limited to a 50% yield for the desired enantiomer; can be laborious. | wikipedia.org |
Transformations Involving Reductive Dimerization and Oxidative Coupling
Reductive dimerization and oxidative coupling reactions represent another class of transformations for constructing molecular frameworks, although they are less commonly employed for the direct synthesis of the simple isoindoline core compared to intramolecular cyclization methods. These reactions typically involve the formation of radical or radical ion intermediates that subsequently couple.
Oxidative Coupling: Oxidative coupling reactions can be used to form carbon-carbon or carbon-heteroatom bonds. In the context of isoindole-related structures, intramolecular aryl-aryl coupling is a key step in the biosynthesis of natural products like staurosporinone. nih.gov The electrochemical oxidation of certain isoindole derivatives, such as isoindole-4,7-diones, has been studied. acs.org This process generates radical cations that could theoretically dimerize. acs.org However, successful polymerization or dimerization via this route is highly dependent on factors like the oxidation potential, the position of the radical on the molecule, and steric hindrance around the reactive sites. acs.org In some studied cases, steric hindrance from substituents on the isoindole ring has been shown to prevent dimerization. acs.org
Another relevant transformation is the condensation of primary amines with o-diacylbenzenes, which can lead to the formation of an isoindole-based pigment through a series of steps including isomerization and dimerization, followed by a retro-Aldol reaction and spontaneous oxidation. nih.gov
Reductive Dimerization: Information on the direct synthesis of isoindolines via reductive dimerization is less prevalent in the literature. Conceptually, such a reaction would involve the reduction of a suitable precursor to generate a radical or anionic intermediate that could then dimerize and cyclize. For example, the electrochemical reduction of cyclic imides, such as phthalimide, can be controlled to produce hydroxylactams and lactams. organic-chemistry.org While this is an intramolecular reduction, similar principles could be envisioned for an intermolecular reductive coupling of two molecules of a precursor like o-phthalaldehyde (B127526) with a nitrogen source under reductive conditions, though this is not a standard route to isoindolines.
These coupling and dimerization methods highlight alternative, though more specialized, pathways that can lead to the isoindoline skeleton or more complex, fused systems derived from it.
Iii. Chemical Reactivity and Transformation Mechanisms of 1,3 Dihydro 2h Isoindole 2 Carbonitrile
Reactions Involving the Carbonitrile Group
The carbonitrile (-C≡N) group attached to the nitrogen atom of the isoindoline (B1297411) ring is a key site for chemical modification. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the triple bond can undergo various addition reactions.
The carbon atom of the nitrile group in 1,3-dihydro-2H-isoindole-2-carbonitrile is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This allows for nucleophilic addition reactions, which are a common pathway for the functionalization of nitriles. wikipedia.org
Mechanism of Nucleophilic Addition: In a typical nucleophilic addition to a nitrile, the nucleophile attacks the electrophilic carbon atom of the cyano group, leading to the formation of a transient anionic intermediate. This intermediate can then be protonated or undergo further reaction depending on the reaction conditions and the nature of the nucleophile. libretexts.org
Examples of Nucleophilic Addition Reactions:
While specific studies on this compound are not extensively documented, analogous reactions with other organic nitriles provide insight into its potential reactivity. Common nucleophiles that can add to the nitrile group include:
Grignard Reagents (R-MgX): Addition of a Grignard reagent to the nitrile would, after hydrolysis, lead to the formation of a ketone.
Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds can add to the nitrile to form ketones after a hydrolytic workup.
Hydride Reagents (e.g., LiAlH₄, NaBH₄): Reduction of the nitrile group with strong reducing agents like lithium aluminum hydride would yield the corresponding primary amine, 2-(aminomethyl)-1,3-dihydro-2H-isoindole.
Nucleophilic Substitution: In some contexts, particularly with certain catalysts or activating agents, the cyano group can act as a leaving group, facilitating nucleophilic substitution at the nitrogen atom. However, this is less common than addition to the carbon-nitrogen triple bond.
| Nucleophile | Product after Hydrolysis/Workup | Reaction Type |
| Grignard Reagent (RMgX) | Ketone (R-C(=O)-N-isoindoline) | Nucleophilic Addition |
| Organolithium (RLi) | Ketone (R-C(=O)-N-isoindoline) | Nucleophilic Addition |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (H₂N-CH₂-N-isoindoline) | Nucleophilic Addition (Reduction) |
The hydrolysis of the carbonitrile group is a fundamental transformation that can lead to the formation of amides and carboxylic acids. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonia (B1221849).
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water. This process typically leads to the formation of a carboxylate salt and ammonia.
Derivatization: The hydrolysis products, amides and carboxylic acids, serve as versatile intermediates for further derivatization. For instance, the resulting N-isoindolinecarboxamide can be further hydrolyzed to isoindoline and carbamic acid, which is unstable and decomposes. The carboxylic acid can be converted into esters, acid chlorides, and other carboxylic acid derivatives through standard synthetic methods. The cyanamide (B42294) functionality itself can also be a precursor to other nitrogen-containing heterocycles through cyclization reactions. nih.gov For instance, cyanamides can react with compounds containing acidic protons, such as water, hydrogen sulfide, and alcohols, to yield ureas, thioureas, and alkylisoureas, respectively. wikipedia.org
| Reagent | Product |
| H₃O⁺, Δ | 1,3-Dihydro-2H-isoindole and CO₂ |
| NaOH, H₂O, Δ | 1,3-Dihydro-2H-isoindole and Na₂CO₃ |
| H₂S | 1,3-Dihydro-2H-isoindole-2-carbothioamide |
| ROH | 2-Alkyl-1,3-dihydro-2H-isoindole-2-carboximidate |
Transformations of the 1,3-Dihydro-2H-isoindole Ring System
The isoindoline core of the molecule is also reactive and can undergo a variety of transformations, including reactions on the aromatic ring and the dihydro-pyrrole ring.
Nucleophilic Reactions: The isoindoline ring itself is generally not susceptible to direct nucleophilic attack on the aromatic ring unless activated by strong electron-withdrawing groups. However, the carbon atoms adjacent to the nitrogen in the dihydro-pyrrole ring can be sites for nucleophilic attack, particularly if a leaving group is present at these positions.
Oxidation: The isoindoline core can be oxidized to the corresponding isoindole or phthalimide (B116566) derivatives. The benzylic C-H bonds of the isoindoline ring are susceptible to oxidation. libretexts.orgnih.gov For example, oxidation with various reagents can lead to the formation of isoindolinones. libretexts.orgnih.gov A general method for the synthesis of isoindole N-oxides involves the oxidation of isoindolines. libretexts.org
Reduction: The aromatic ring of the isoindoline system can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This would lead to the formation of a fully saturated octahydroisoindole (B159102) derivative.
| Reaction | Reagent/Conditions | Product |
| Oxidation | O₂, Dioxane, Heat | 1,3-Dihydro-2H-isoindol-1-one-2-carbonitrile |
| Oxidation | H₂O₂/Na₂WO₄ | This compound N-oxide |
| Reduction | H₂, High Pressure, Catalyst | Octahydro-2H-isoindole-2-carbonitrile |
The strained five-membered ring of the isoindoline system can undergo ring-opening reactions under certain conditions. For instance, treatment with strong reducing agents or certain catalysts can lead to cleavage of the C-N bonds. Ring-opening of aziridines, which are three-membered nitrogen-containing rings, is a well-established method for the synthesis of various nitrogen-containing compounds, and similar principles could be applied to the more stable five-membered isoindoline ring under appropriate conditions. nih.govmdpi.comnih.govresearchgate.net
Ring-expansion reactions, where the five-membered ring is enlarged to a six-membered ring, are also conceivable. Such transformations often involve rearrangement reactions initiated by the formation of a reactive intermediate, such as a carbocation or a nitrenium ion. For example, ring expansion of indoles and pyrroles has been achieved using photochemically generated carbenes. nih.gov
Following a comprehensive search of available scientific literature, it has been determined that there is no specific information regarding the mechanistic studies of chemical transformations for the compound This compound . The conducted searches for radical-mediated pathways, transition metal-catalyzed reaction mechanisms, and rearrangement processes involving this specific molecule did not yield any relevant research findings.
The scientific community has not published studies detailing the reactivity of this compound in the contexts requested. While research exists for the broader class of isoindoline derivatives, this information cannot be accurately extrapolated to the specific carbonitrile compound , as the cyano group (-CN) at the 2-position significantly alters the electronic properties and reactivity of the isoindole nitrogen, and consequently, the molecule as a whole.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. Providing such an article would require speculation and would not be based on verifiable, published research, thereby failing to meet the standards of scientific accuracy.
To maintain the integrity and accuracy of the information provided, no content for the specified sections and subsections can be generated at this time. Further experimental and theoretical studies by the scientific community are required to elucidate the chemical reactivity and transformation mechanisms of this compound.
Iv. Spectroscopic and Structural Elucidation of 1,3 Dihydro 2h Isoindole 2 Carbonitrile
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the characteristic functional groups present in a molecule by probing their vibrational modes.
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For 1,3-Dihydro-2H-isoindole-2-carbonitrile, the presence of the key carbonitrile (C≡N) functional group is expected to give rise to a sharp and distinct absorption band in the infrared spectrum. This stretching vibration typically appears in the range of 2260-2220 cm⁻¹.
The spectrum would also feature characteristic absorptions for the aromatic C-H bonds of the benzene (B151609) ring, typically observed above 3000 cm⁻¹, and the aliphatic C-H bonds of the dihydroisoindole moiety, which appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. For comparison, the FT-IR spectra of related isoindole derivatives show characteristic peaks for the imide carbonyl groups around 1700-1780 cm⁻¹, which would be absent in the spectrum of this compound. nih.gov The analysis of N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives provides reference data for the vibrations of the isoindole core. mdpi.com
Table 1: Predicted FT-IR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2260 - 2220 |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
| Aromatic C=C | 1600 - 1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound by providing detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene ring would likely appear as a multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The four protons of the two methylene (B1212753) groups (CH₂) in the dihydroisoindole ring system would likely appear as a singlet or a pair of closely spaced multiplets in the aliphatic region, anticipated around δ 4.0-5.0 ppm. The exact chemical shift and multiplicity would depend on the solvent and the conformational dynamics of the five-membered ring. In related isoindole derivatives, the methylene protons of the isoindoline (B1297411) core have been observed in this region. nih.gov
Table 2: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Methylene-H (CH₂) | 4.0 - 5.0 | Singlet or Multiplet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a signal for the nitrile carbon is expected in the range of δ 110-125 ppm. The aromatic carbons would give rise to signals in the δ 120-150 ppm region, with quaternary carbons generally showing lower intensity. The methylene carbons of the dihydroisoindole ring are expected to resonate in the aliphatic region, likely between δ 50 and 60 ppm. In studies of similar isoindoline-1,3-dione derivatives, the carbonyl carbons of the imide ring are typically observed around 161-168 ppm. nih.gov The absence of signals in this region for the target compound would confirm the presence of the nitrile group instead of the imide functionality.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C≡N (Nitrile) | 110 - 125 |
| Aromatic-C | 120 - 150 |
| Methylene-C (CH₂) | 50 - 60 |
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the coupling between adjacent aromatic protons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about protons that are close in space, even if they are not directly bonded. This could be used to confirm the spatial proximity of the methylene protons to the aromatic protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be crucial for definitively assigning the proton signals of the methylene groups to their corresponding carbon signals.
The application of these 2D NMR techniques, as demonstrated in the structural elucidation of other complex heterocyclic molecules, would provide a comprehensive and unambiguous confirmation of the structure of this compound. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Different ionization methods provide complementary information.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)
Comprehensive searches of scientific literature and spectral databases did not yield specific experimental data on the electronic absorption and emission spectroscopy of this compound. While research has been conducted on the spectroscopic properties of related isoindole derivatives, no detailed UV-Vis absorption or emission spectra, including data tables of absorption maxima (λmax), molar absorptivity (ε), or fluorescence properties, could be located for this specific compound.
For context, studies on different classes of isoindole compounds, such as certain N-substituted isoindole-1,3-diones, have reported UV-Vis absorption peaks in the near-ultraviolet region, typically between 229 and 231 nm when measured in dichloromethane. acgpubs.org However, due to significant structural differences between these compounds and this compound, this information cannot be directly applied.
The electronic absorption and emission characteristics of a molecule are determined by its unique electronic structure, including the arrangement of chromophores and auxochromes. In the case of this compound, the isoindoline ring system and the attached carbonitrile group would be the primary determinants of its UV-Vis spectroscopic behavior. Without experimental data, any discussion of its specific absorption and emission properties would be purely theoretical.
Further experimental investigation would be required to determine the electronic absorption and emission spectra of this compound and to populate a data table with its characteristic spectroscopic parameters.
V. Computational Chemistry and Theoretical Studies on 1,3 Dihydro 2h Isoindole 2 Carbonitrile
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the potential energy of the molecule as its atomic coordinates are adjusted, seeking the arrangement with the minimum energy. For 1,3-Dihydro-2H-isoindole-2-carbonitrile, this would reveal precise bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be essential, as the dihydroisoindole ring is not planar. Theoretical calculations could identify different possible conformations (e.g., envelope or twist forms of the five-membered ring) and determine their relative energies to identify the most stable conformer or any low-energy conformers that might coexist in equilibrium.
Electronic Structure Determination (e.g., Frontier Molecular Orbitals, Charge Distribution)
Understanding the electronic structure is key to predicting a molecule's reactivity. Calculations would determine the energies and shapes of the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. The region of the molecule where the HOMO is localized indicates the likely site of electrophilic attack.
LUMO: The energy of the LUMO relates to the ability to accept electrons, and its location highlights the probable site for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Furthermore, these calculations would provide a map of the electron density and electrostatic potential, revealing the charge distribution across the molecule and identifying electron-rich and electron-poor regions.
Aromaticity Analysis of the Isoindole Ring System
Nucleus-Independent Chemical Shift (NICS): This is a popular method where the magnetic shielding is calculated at the center of a ring. A negative NICS value typically indicates aromaticity, while a positive value suggests anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization around the ring.
Anisotropy of the Induced Current Density (AICD): This method visualizes the flow of electrons in the presence of a magnetic field, providing a clear picture of electron delocalization pathways.
Such an analysis for this compound would clarify the electronic nature of the fused ring system.
Prediction of Spectroscopic Properties
Computational methods are widely used to simulate and help interpret experimental spectra.
Computational NMR Chemical Shift Prediction
Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used. The predicted shifts for a given optimized geometry are often compared with experimental data to confirm the structure or to help assign signals in a complex spectrum. A computational prediction for this compound would produce a table of expected chemical shifts for each unique hydrogen and carbon atom in the molecule.
Simulated Vibrational (IR, Raman) Spectra
By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of a molecule can be determined. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and scattering peaks in a Raman spectrum. The simulation provides not only the position of the peaks but also their intensities, resulting in a theoretical spectrum. This is invaluable for assigning experimental vibrational modes to specific molecular motions, such as C-H stretches, C=C ring vibrations, and the characteristic C≡N stretch of the nitrile group.
While these computational methodologies are well-established, their specific application to generate detailed data for this compound has not been found in the surveyed scientific literature. Future research in this area would be necessary to provide the specific quantitative results for the analyses described above.
Theoretical Electronic Absorption Spectra
The theoretical electronic absorption spectra of a molecule can be predicted using computational methods, offering insights into its electronic transitions. These calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT). For the isoindole scaffold, computational studies have been used to calculate various electron spectra, including UV absorption. mdpi.com
For instance, the electronic spectra of indole and its analogues, azaindoles, have been calculated using DFT. mdpi.com These studies help in the interpretation of experimental spectra by predicting excitation energies and oscillator strengths (f-values). While specific data for this compound is not available, the methodology would involve optimizing the ground-state geometry of the molecule and then using a functional, such as B3LYP with an appropriate basis set, to calculate the vertical excitation energies. The resulting data would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π-π* transitions within the aromatic system.
Table 1: Representative Theoretical Spectral Calculation Parameters (General Methodology)
| Parameter | Description | Typical Method/Basis Set |
|---|---|---|
| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | DFT / B3LYP/6-311G** |
| Excitation Energy Calculation | Prediction of UV-Visible absorption spectra. | TD-DFT |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing details about transition states and reaction pathways that are often difficult to determine experimentally. For the isoindole class of compounds, DFT calculations have been employed to support proposed reaction mechanisms, such as in ruthenium-catalyzed oxidant-free cyclizations. researchgate.net
The characterization of a transition state (TS) is fundamental to understanding reaction kinetics and selectivity. uni-giessen.de Computational chemistry allows for the localization of transition state structures, which are first-order saddle points on the potential energy surface. For isoindole derivatives, reaction pathways are often analyzed for processes like Diels-Alder cycloadditions, where the isoindole acts as a diene. ua.es A computational analysis would involve mapping the reaction coordinate, identifying the transition state structure, and confirming it by frequency analysis (which should yield a single imaginary frequency corresponding to the reaction mode). While specific studies on this compound are absent, this approach would be critical to understanding its reactivity, for example, in reactions involving the cyano group or the isoindoline (B1297411) ring.
Intermolecular Interactions and Supramolecular Assembly Studies
Computational methods are used to study non-covalent interactions that govern how molecules interact with each other and assemble into larger structures. In the context of isoindole derivatives, particularly isoindoline-1,3-diones, molecular docking studies are frequently performed to understand intermolecular interactions with biological targets. nih.govnih.gov These studies identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies on 1H-isoindole-1,3(2H)-dione derivatives identified hydrophobic interactions and hydrogen bonds as crucial for binding within the active site of cyclooxygenase enzymes. mdpi.com Such analyses provide a basis for understanding how this compound might interact with other molecules or biological receptors.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the exploration of conformational landscapes and the stability of molecular complexes. nih.gov For isoindoline-1,3-dione derivatives, MD simulations have been used to assess the stability of protein-ligand complexes predicted by docking. nih.govresearchgate.net These simulations monitor properties like the root-mean-square deviation (RMSD) of the complex over time to confirm that the ligand remains stably bound in the active site. researchgate.net Such simulations could be applied to this compound to understand its conformational flexibility and the stability of its interactions with target proteins or other molecules. nih.gov
Table 2: Key Metrics from Molecular Dynamics Simulations of Isoindoline Derivatives
| Metric | Description | Significance |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein-ligand complex; lower, stable RMSD suggests a stable binding mode. researchgate.net |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible or rigid regions of a protein upon ligand binding. |
In Silico Analysis for Structural Design and Optimization
In silico techniques are integral to modern drug discovery and materials science for designing and optimizing molecules with desired properties. Numerous studies on isoindoline-1,3-dione and isoindoline-1-one derivatives demonstrate the use of computational tools for structural design. researchgate.netresearchgate.net This process often involves creating a library of virtual compounds based on a core scaffold and evaluating them computationally. Molecular docking is used to predict binding affinities to a target protein, and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to assess drug-likeness. mdpi.com For example, derivatives of 2-aminobenzothiazoles with an isoindoline-dione moiety were designed and evaluated as potential COX-2 inhibitors using molecular docking to predict their binding scores. researchgate.net This rational design approach allows for the prioritization of compounds for synthesis and biological testing, significantly accelerating the discovery process. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isoindole |
| Isoindoline |
| Isoindoline-1,3-dione (Phthalimide) |
| Indole |
| Azaindole |
| Proline |
| 2-aminobenzothiazole |
Based on a thorough review of available scientific literature and patent databases, there is insufficient detailed information specifically concerning "this compound" to fully address the advanced applications outlined in your request. The existing data primarily identifies this compound as a synthetic intermediate in multi-step reaction sequences, but does not provide in-depth research findings on its role in the specific fields of advanced materials, OLEDs, or as a foundational component for developing new, broadly applicable synthetic methodologies.
The topics specified—such as the synthesis of phthalocyanine (B1677752) derivatives, polymers, and OLED materials—are typically associated with related but structurally distinct compounds, such as phthalonitriles or other functionalized isoindole derivatives. Extrapolating these applications to this compound without direct evidence would be scientifically inaccurate.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound.
Vi. Advanced Applications and Research Directions in Organic Synthesis Involving 1,3 Dihydro 2h Isoindole 2 Carbonitrile
Design and Synthesis of Analogues for Structure-Reactivity Relationship (SRR) Studies
The systematic modification of a parent molecule to understand how structural changes influence its reactivity is a cornerstone of physical organic chemistry. For 1,3-dihydro-2H-isoindole-2-carbonitrile, such studies would be invaluable in tailoring its properties for specific synthetic transformations.
The introduction of substituents on the aromatic ring of the isoindoline (B1297411) core is a primary strategy to modulate the electronic properties and, consequently, the reactivity of the N-cyano functionality. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to influence the nucleophilicity and stability of the molecule.
For instance, the introduction of an EDG, such as a methoxy (B1213986) group, at the 5-position would be expected to increase the electron density on the isoindoline nitrogen, potentially enhancing its nucleophilic character in certain reactions. Conversely, an EWG like a nitro group at the same position would decrease the electron density, which could be beneficial for reactions where the N-cyano group acts as a leaving group or participates in electrophilic additions.
A hypothetical study on the relative rates of a specific reaction, for example, a cycloaddition where the N-cyano group participates, could yield data as presented in the interactive table below.
| Substituent at 5-position | Relative Rate Constant (k_rel) | Electronic Effect |
| -NO₂ | 0.85 | Electron-Withdrawing |
| -H (unsubstituted) | 1.00 | Neutral |
| -OCH₃ | 1.45 | Electron-Donating |
This table illustrates a hypothetical trend where electron-donating groups accelerate the reaction rate by increasing the electron density of the isoindoline system, while electron-withdrawing groups have the opposite effect.
The synthesis of such derivatives would likely follow established routes for substituted isoindolines, starting from appropriately functionalized phthalic anhydrides or o-xylene (B151617) derivatives, followed by N-cyanation in a later step.
Beyond aromatic substitution, modifications to the core structure and the N-cyano group itself can be envisioned to broaden the synthetic utility of this compound.
One area of interest is the introduction of steric bulk around the isoindoline core. This could be achieved by synthesizing derivatives with substituents at the 1,3-positions of the isoindoline ring. Such modifications could be used to control the stereoselectivity of reactions involving the N-cyanoisoindoline.
Another avenue for exploration is the chemical transformation of the nitrile group. The cyano group is a versatile functional handle that can be converted into a variety of other functionalities. quimicaorganica.org For example, reduction can yield an aminomethyl group, hydrolysis can lead to a carboxamide or carboxylic acid, and addition of organometallic reagents can produce ketones. The ability to perform these transformations while the nitrogen is attached to the isoindoline core would open up a vast chemical space for the synthesis of complex molecules.
The following table outlines potential modifications and their anticipated impact on the synthetic utility of N-cyanoisoindolines.
| Modification | Anticipated Enhancement in Synthetic Utility | Potential Application |
| Introduction of chiral auxiliaries on the isoindoline ring | Control of stereoselectivity in subsequent reactions. | Asymmetric synthesis of complex natural products. |
| Conversion of the N-cyano group to an N-aminomethyl group | Introduction of a nucleophilic primary amine. | Synthesis of novel ligands and biologically active compounds. |
| Hydrolysis of the N-cyano group to an N-carboxamide | Creation of a hydrogen-bond donor/acceptor site. | Development of molecules with specific binding properties. |
Future Research Perspectives and Unexplored Methodologies for N-Cyanoisoindolines
The future of research on N-cyanoisoindolines is likely to be driven by the development of novel synthetic methodologies that exploit the unique electronic properties of the N-cyano group.
One promising area is the use of N-cyanoisoindolines in transition metal-catalyzed cross-coupling reactions. The N-cyano group could potentially act as a directing group, enabling C-H activation at specific positions on the isoindoline scaffold. This would provide a powerful tool for the late-stage functionalization of complex molecules.
Another exciting prospect is the exploration of N-cyanoisoindolines in photoredox catalysis. The electronic nature of the N-cyano group might allow for facile single-electron transfer processes, opening up new avenues for radical-based transformations.
Furthermore, the development of one-pot, multi-component reactions involving this compound as a key building block would be highly valuable for the efficient construction of molecular complexity. Such reactions could combine the unique reactivity of the N-cyanoisoindoline with other reactive species to rapidly generate diverse libraries of compounds for biological screening.
The potential for N-cyanoisoindolines to serve as precursors to other reactive intermediates, such as N-isoindolyl radicals or cations, remains largely unexplored. Investigating the generation and trapping of these species could lead to the discovery of entirely new classes of chemical reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Dihydro-2H-isoindole-2-carbonitrile, and how can experimental design minimize side products?
- Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^k factorial approach can identify interactions between variables, reducing the number of trials while maximizing yield . Chromatographic purification (e.g., flash column chromatography) combined with LC-MS monitoring ensures product purity, as described for structurally similar indolecarbonitriles in reagent catalogs .
Q. How can spectroscopic techniques distinguish this compound from its structural analogs?
- Methodological Answer : Compare NMR (¹H/¹³C) and IR spectra to resolve ambiguities. The nitrile group (C≡N) shows a sharp IR peak at ~2200 cm⁻¹, while aromatic protons in the isoindole ring exhibit distinct splitting patterns in NMR. X-ray crystallography (as applied to related compounds like 3-Cyanoindole) can confirm bond angles and dihedral angles .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications (e.g., acute toxicity Category 4, skin/eye irritation Category 2). Use inert-atmosphere gloveboxes to prevent moisture or oxygen exposure, as recommended for nitrile-containing heterocycles . Emergency protocols should include immediate decontamination with polyethylene glycol for skin contact and ethanol-water mixtures for spills .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The LUMO energy of the nitrile group determines electrophilicity, while steric maps derived from software like Gaussian or ORCA can identify reactive sites. Virtual screening of reaction pathways reduces experimental trial costs .
Q. What strategies resolve contradictions in kinetic data for isoindolecarbonitrile derivatives under varying pH conditions?
- Methodological Answer : Apply multivariate regression analysis to decouple pH-dependent variables (e.g., protonation states, solvent effects). For instance, kinetic studies on analogous compounds (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile) show non-linear Arrhenius behavior in acidic media, resolved via time-resolved UV-Vis spectroscopy . Statistical tools like ANOVA can validate reproducibility across datasets .
Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound?
- Methodological Answer : Design a parameterized study using Pd/C or Raney Ni catalysts under controlled H₂ pressures (1–5 atm). Steric hindrance from the isoindole ring slows hydrogenation rates, as observed in structurally constrained nitriles . In situ FTIR monitoring tracks intermediate imine formation, while Hammett plots correlate substituent effects with reaction rates .
Data-Driven Research Challenges
Q. What statistical frameworks are effective in optimizing heterogeneous catalysis for isoindolecarbonitrile functionalization?
- Methodological Answer : Implement response surface methodology (RSM) to model interactions between catalyst surface area, pore size, and reaction temperature. For example, a Central Composite Design (CCD) optimizes yield while minimizing catalyst deactivation, as demonstrated in membrane separation studies .
Q. How can machine learning enhance the prediction of this compound’s environmental fate?
- Methodological Answer : Train neural networks on physicochemical properties (logP, pKa) and degradation pathways from existing databases. Transfer learning models, validated against experimental hydrolysis rates (e.g., for indole derivatives ), improve predictions of bioaccumulation and aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
